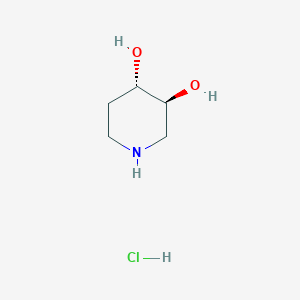

trans-3,4-Dihydroxypiperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-3,4-Dihydroxypiperidine hydrochloride: is a chemical compound with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . It is a piperidine derivative, specifically a dihydroxylated form, and is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dihydroxypiperidine hydrochloride typically involves the dihydroxylation of piperidine derivatives. One common method includes the use of osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired dihydroxylated product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: trans-3,4-Dihydroxypiperidine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form piperidine derivatives with fewer hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of partially or fully reduced piperidine derivatives.

Substitution: Formation of halogenated or alkylated piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Opioid Receptor Antagonism :

- trans-3,4-Dihydroxypiperidine derivatives have been studied for their role as opioid receptor antagonists. These compounds can modulate opioid receptor activity and are being developed for therapeutic uses in conditions such as obesity and pain management. For instance, the analogs of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown promise as selective mu-opioid receptor antagonists .

-

Pharmacophore Development :

- The compound serves as a scaffold for designing new drugs targeting various receptors. Its structural features allow for modifications that enhance selectivity and potency against specific opioid receptors. This has led to the development of novel pharmacophores aimed at treating depression and substance abuse disorders .

Synthetic Organic Chemistry Applications

-

Building Block for Synthesis :

- trans-3,4-Dihydroxypiperidine hydrochloride is utilized as a key intermediate in the synthesis of complex organic molecules. Its hydroxyl groups make it a versatile building block for further chemical transformations, including glycosylation reactions and the synthesis of piperidine-based natural products .

- Chemoenzymatic Synthesis :

Case Studies

-

Development of Opioid Antagonists :

- A study focused on N-substituted trans-3,4-dimethyl derivatives led to the discovery of LY246736 (alvimopan), a drug that facilitates gastrointestinal recovery post-surgery by selectively antagonizing peripheral mu-opioid receptors . This case highlights the practical application of trans-3,4-Dihydroxypiperidine derivatives in developing clinically relevant medications.

- Synthesis of Natural Products :

Data Table: Overview of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Development of opioid receptor antagonists | Potential treatments for obesity and pain management |

| Pharmacophore Development | Scaffold for designing new drugs | Enhancements in selectivity for specific opioid receptors |

| Synthetic Organic Chemistry | Building block for complex organic synthesis | Versatile intermediate for various chemical transformations |

| Chemoenzymatic Synthesis | Key role in synthesizing hydroxypiperidine derivatives | Important for creating biologically active compounds |

Wirkmechanismus

The mechanism of action of trans-3,4-Dihydroxypiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with the active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .

Vergleich Mit ähnlichen Verbindungen

Piperidine: A basic six-membered ring structure with one nitrogen atom.

trans-2,5-Dihydroxypiperidine: Another dihydroxylated piperidine derivative with hydroxyl groups at different positions.

4-Hydroxypiperidine: A piperidine derivative with a single hydroxyl group.

Uniqueness: trans-3,4-Dihydroxypiperidine hydrochloride is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

Biologische Aktivität

trans-3,4-Dihydroxypiperidine hydrochloride (C₅H₁₂ClNO₂) is a piperidine derivative characterized by hydroxyl groups at the 3rd and 4th positions of the piperidine ring. This compound has attracted attention in medicinal chemistry due to its unique structural properties and biological activities, including neuroprotective effects and interactions with various biological targets.

- Molecular Formula : C₅H₁₂ClNO₂

- Molecular Weight : 153.61 g/mol

- IUPAC Name : (3R,4R)-piperidine-3,4-diol hydrochloride

- Physical Form : Solid

- Purity : ≥97%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding with active sites on enzymes, influencing their activity through inhibition or activation of enzymatic pathways. This interaction is crucial for modulating various biological processes, including neuroprotection and potential therapeutic applications in neurodegenerative diseases.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

-

Neuroprotective Effects :

- The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

-

Enzyme Interaction :

- It acts as a substrate in enzymatic reactions, influencing the activity of enzymes involved in metabolic pathways.

-

Pharmacological Potential :

- Due to its structural similarity to other pharmacologically active compounds, it has been investigated for its potential use in drug design targeting central nervous system disorders.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| trans-3,4-Dihydroxypiperidine HCl | C₅H₁₂ClNO₂ | Neuroprotective; dual hydroxyl groups enhance activity |

| 1-Piperidinyl-2-propanol | C₅H₁₁NO | Analgesic properties; lacks hydroxyl groups |

| (3S,4S)-3,4-Piperidinediol | C₅H₁₁NO₂ | Simpler diol; used in organic synthesis |

| 2-Hydroxy-N-methylpiperidine | C₇H₁₃NO | Different pharmacological properties |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Neuroprotective Study :

- A study conducted on neuronal cell lines showed that treatment with this compound significantly reduced cell death induced by oxidative stress. This suggests its potential as a therapeutic agent for neurodegenerative conditions.

- Enzymatic Activity Assessment :

Eigenschaften

IUPAC Name |

(3S,4S)-piperidine-3,4-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTFLCBNCAMFON-FHAQVOQBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.